2,4-Decadienoic acid, methyl ester, (2E,4E)-

Catalog No.
S1535238
CAS No.
7328-33-8
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Decadienoic acid, methyl ester, (2E,4E)-

CAS Number

7328-33-8

Product Name

2,4-Decadienoic acid, methyl ester, (2E,4E)-

IUPAC Name

methyl (2E,4E)-deca-2,4-dienoate

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3/b8-7+,10-9+

InChI Key

SFHSEXGIVSBRRK-XBLVEGMJSA-N

SMILES

CCCCCC=CC=CC(=O)OC

solubility

not soluble in water
soluble (in ethanol)

Synonyms

(E,E)-2,4-Decadienoic Acid Methyl Ester; Methyl (2E,4E)-2,4-Decadienoate; Methyl (E,E)-2,4-Decadienoate; Methyl 2-trans-4-trans-Decadienoate; Methyl trans-2-trans-4-Decadienoate

Canonical SMILES

CCCCCC=CC=CC(=O)OC

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OC

The exact mass of the compound 2,4-Decadienoic acid, methyl ester, (2E,4E)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as not soluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2,4-Decadienoic acid, methyl ester, (2E,4E)- (CAS 7328-33-8) is a highly volatile, thermodynamically stable ester utilized in advanced flavor, fragrance, and semiochemical applications. Characterized by its distinct green, fruity, and pear-like olfactory profile, this specific all-trans isomer offers precise volatility and solubility metrics that distinguish it from heavier esters and free fatty acids. With a molecular weight of 182.26 g/mol and an estimated LogP of 3.99, it provides a quantified balance of lipophilicity and vapor pressure, making it a critical procurement choice for applications requiring immediate top-note release, high aqueous-alcoholic solubility, and resistance to photo-isomerization [1].

Generic substitution with closely related analogs—such as the ubiquitous ethyl ester (Ethyl 2,4-decadienoate) or the photo-sensitive (2E,4Z) isomer—frequently compromises formulation stability and sensory performance. The ethyl ester possesses a higher molecular weight and LogP, resulting in suppressed volatility and potential clouding in low-alcohol aqueous bases [1]. Conversely, substituting with the (2E,4Z) isomer introduces stereochemical instability, as the cis-double bond is prone to UV-induced isomerization, leading to unpredictable olfactory shifts over time [2]. Furthermore, utilizing the unesterified 2,4-decadienoic acid introduces unwanted waxy, fatty off-notes and acidic reactivity. Procuring the exact (2E,4E) methyl ester ensures reproducible top-note bursts, clear-matrix solubility, and long-term shelf stability.

Increased Volatility and Top-Note Release vs. Ethyl Ester

Methyl (2E,4E)-2,4-decadienoate exhibits a boiling point of approximately 246 °C, which is notably lower than that of the standard industry substitute, Ethyl 2,4-decadienoate (boiling point ~249–265 °C). This reduction in boiling point, driven by a ~7% lower molecular weight (182.26 g/mol vs. 196.29 g/mol), translates to a higher vapor pressure under standard atmospheric conditions [1]. In fragrance and flavor formulations, this physical difference results in a faster evaporation rate, delivering an immediate olfactory impact.

Evidence DimensionBoiling Point and Molecular Weight
Target Compound DataB.P. ~246 °C; MW 182.26 g/mol
Comparator Or BaselineEthyl 2,4-decadienoate (B.P. ~249–265 °C; MW 196.29 g/mol)
Quantified Difference~3–19 °C lower boiling point; 14.03 g/mol lower mass
ConditionsStandard atmospheric pressure (760 mmHg)

Provides a faster, sharper top-note burst of pear/fruity aroma in formulations compared to the slower-releasing ethyl ester.

Higher Aqueous-Alcoholic Solubility vs. Ethyl Ester

In clear beverage and light fragrance matrices, lipophilicity dictates formulation clarity and phase stability. The target methyl ester has an estimated LogP of 3.99, whereas the ethyl ester analog exhibits a significantly higher LogP ranging from 4.45 to 4.61 [1]. This difference of approximately 0.5 to 0.6 LogP units means the methyl ester is substantially more hydrophilic, allowing for higher loading in aqueous bases without precipitation.

Evidence DimensionHydrophobicity (LogP)
Target Compound DataLogP ~3.99
Comparator Or BaselineEthyl 2,4-decadienoate (LogP ~4.45 - 4.61)
Quantified Difference~0.5 - 0.6 lower LogP units
ConditionsAqueous-alcoholic flavor and fragrance matrices at 25 °C

Enhances solubility and reduces the risk of clouding or phase separation in low-alcohol aqueous formulations, minimizing the need for heavy emulsifiers.

Stereochemical Stability and Photo-Resistance vs. (2E,4Z) Isomer

The (2E,4E) all-trans configuration is thermodynamically stable, whereas the (2E,4Z) isomer is known to undergo rapid photo-isomerization when exposed to UV light, converting into a mixture of isomers including the (2E,4E) form [1]. Procuring the pure (2E,4E) isomer bypasses this degradation pathway, ensuring that the chemical structure remains intact even under light exposure.

Evidence DimensionUV-induced photo-isomerization susceptibility
Target Compound Data(2E,4E) isomer (Thermodynamically stable all-trans configuration)
Comparator Or Baseline(2E,4Z) isomer (Susceptible to UV-driven cis-to-trans conversion)
Quantified DifferenceEliminates UV-driven structural shifts and subsequent olfactory drift
ConditionsProlonged UV exposure in clear packaging or field environments

Ensures consistent olfactory performance and prevents off-note development during the shelf life of consumer products in clear packaging.

Olfactory Neutrality and Handling vs. Free Acid Precursor

Esterification of 2,4-decadienoic acid to its methyl ester completely masks the polar carboxylic acid moiety. The free acid presents with waxy, fatty, and often harsh organoleptic notes, along with acidic reactivity that can interfere with sensitive formulation components [1]. The methyl ester, by contrast, delivers a clean, sweet, pear-like profile with neutral pH behavior, vastly improving processability.

Evidence DimensionOrganoleptic profile and chemical reactivity
Target Compound DataMethyl ester (Neutral, sweet/fruity pear notes)
Comparator Or Baseline2,4-Decadienoic acid (Acidic, waxy/fatty off-notes)
Quantified DifferenceComplete suppression of acidic protons and fatty off-notes
ConditionsDirect sensory evaluation and complex mixture formulation

Essential for achieving a pristine fruity flavor profile without introducing the corrosive or unpleasant fatty acid characteristics of the unesterified precursor.

High-Impact Top-Note Fragrance Formulation

Due to its lower boiling point and molecular weight compared to the ethyl ester, the (2E,4E) methyl ester is the optimal choice for perfumes and body mists requiring an immediate, sharp green/pear burst. Its enhanced volatility ensures that the fruity notes are perceived instantly upon application [1].

Clear Aqueous Beverage Flavoring

In low-alcohol or water-based beverages, maintaining optical clarity is critical. The lower LogP (~3.99) of the methyl ester allows it to dissolve more readily in these matrices than the highly lipophilic ethyl ester, preventing clouding and reducing the need for artificial emulsifiers [1].

UV-Exposed Consumer Goods Packaging

For flavors and fragrances housed in clear glass or PET bottles, UV exposure can degrade sensitive ingredients. Utilizing the thermodynamically stable (2E,4E) isomer prevents the photo-isomerization and subsequent olfactory drift that plagues the (2E,4Z) isomer, ensuring a consistent product shelf life [1].

Agricultural Semiochemical Reference Standards

In entomological research and pheromone trap development, distinguishing between specific decadienoate isomers is crucial. The pure (2E,4E) methyl ester serves as a stable, non-isomerizing reference standard and negative control when studying the biological activity of the (2E,4Z) stink bug and bark beetle pheromones [1].

Physical Description

Clear, yellowish liquid; light fatty note

XLogP3

3.6

Density

0.917-0.923

UNII

OX7820P9JJ

Other CAS

7328-33-8

Wikipedia

(2E,4E)-methyl 2,4-decadienoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

2,4-Decadienoic acid, methyl ester, (2E,4E)-: ACTIVE

Dates

Last modified: 08-15-2023

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